REACTION_CXSMILES
|
[CH3:1][N:2]1[C:6](=[O:7])[CH2:5][CH2:4][C@H:3]1[C:8]1[CH:9]=[CH:10][CH:11]=[N:12][CH:13]=1.[OH:14]N1C(=O)CCC1=O.C(N=C=NCCCN(C)C)C>>[CH3:1][N:2]1[C:6](=[O:7])[CH:5]([OH:14])[CH2:4][CH:3]1[C:8]1[CH:9]=[CH:10][CH:11]=[N:12][CH:13]=1
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
CN1[C@@H](CCC1=O)C=2C=CC=NC2
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ON1C(CCC1=O)=O
|
Name
|
|
Quantity
|
23 mg
|
Type
|
reactant
|
Smiles
|
C(C)N=C=NCCCN(C)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
incubating at room temperature for 3 ]]ours
|
Name
|
|
Type
|
product
|
Smiles
|
CN1C(CC(C1=O)O)C2=CN=CC=C2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][N:2]1[C:6](=[O:7])[CH2:5][CH2:4][C@H:3]1[C:8]1[CH:9]=[CH:10][CH:11]=[N:12][CH:13]=1.[OH:14]N1C(=O)CCC1=O.C(N=C=NCCCN(C)C)C>>[CH3:1][N:2]1[C:6](=[O:7])[CH:5]([OH:14])[CH2:4][CH:3]1[C:8]1[CH:9]=[CH:10][CH:11]=[N:12][CH:13]=1
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
CN1[C@@H](CCC1=O)C=2C=CC=NC2
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ON1C(CCC1=O)=O
|
Name
|
|
Quantity
|
23 mg
|
Type
|
reactant
|
Smiles
|
C(C)N=C=NCCCN(C)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
incubating at room temperature for 3 ]]ours
|
Name
|
|
Type
|
product
|
Smiles
|
CN1C(CC(C1=O)O)C2=CN=CC=C2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][N:2]1[C:6](=[O:7])[CH2:5][CH2:4][C@H:3]1[C:8]1[CH:9]=[CH:10][CH:11]=[N:12][CH:13]=1.[OH:14]N1C(=O)CCC1=O.C(N=C=NCCCN(C)C)C>>[CH3:1][N:2]1[C:6](=[O:7])[CH:5]([OH:14])[CH2:4][CH:3]1[C:8]1[CH:9]=[CH:10][CH:11]=[N:12][CH:13]=1
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
CN1[C@@H](CCC1=O)C=2C=CC=NC2
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ON1C(CCC1=O)=O
|
Name
|
|
Quantity
|
23 mg
|
Type
|
reactant
|
Smiles
|
C(C)N=C=NCCCN(C)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
incubating at room temperature for 3 ]]ours
|
Name
|
|
Type
|
product
|
Smiles
|
CN1C(CC(C1=O)O)C2=CN=CC=C2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |